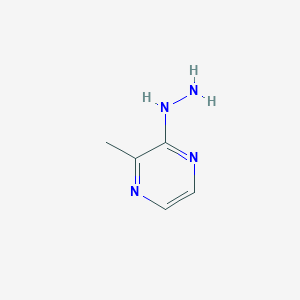

2-Hydrazinyl-3-methylpyrazine

Descripción

Contextualization within Pyrazine (B50134) Heterocyclic Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4 of the ring. wikipedia.orgbritannica.com This structural motif is found in numerous natural and synthetic compounds with significant biological and industrial relevance. britannica.commdpi.com Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and as flavor and aroma compounds. wikipedia.orgmdpi.com The pyrazine ring system is a key component in many biologically active molecules and serves as a versatile scaffold for the development of new drugs. mdpi.comnih.gov

2-Hydrazinyl-3-methylpyrazine is a derivative of pyrazine, featuring a hydrazinyl group at the second position and a methyl group at the third position of the pyrazine ring. synquestlabs.com The presence of these functional groups on the pyrazine core imparts specific chemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis. The electron-deficient nature of the pyrazinering, further influenced by the substituents, makes it a subject of interest for various chemical transformations. researchgate.net

Significance of Hydrazine (B178648) Moiety in Pharmaceutical and Material Sciences

The hydrazine group (-NHNH2) is a highly reactive functional group that plays a crucial role in the synthesis of a wide array of heterocyclic compounds. rjptonline.org In pharmaceutical sciences, the hydrazine moiety is a key component in many drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antiviral, and anti-inflammatory properties. rjptonline.orgmaterialsciencejournal.org The ability of the hydrazine group to form hydrazones through reaction with aldehydes and ketones is a widely used strategy in medicinal chemistry to generate diverse molecular libraries for drug discovery. researchgate.net

In the realm of material science, hydrazine and its derivatives are utilized in various applications. Hydrazine itself is used as a reducing agent and in the synthesis of polymers. wikipedia.orgsigmaaldrich.cn The reactivity of the hydrazine group allows for its incorporation into larger molecular frameworks, leading to the development of new materials with specific electronic and optical properties. imist.ma The investigation of hydrazine derivatives continues to be an active area of research for creating novel materials with tailored functionalities. imist.ma

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its synthetic utility and the exploration of the biological activities of its derivatives. Scientists are investigating new methods for the synthesis of this compound and its analogues. ajgreenchem.comresearchgate.net A key research trajectory involves using this compound as a precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and other fused pyrazine derivatives.

The biological evaluation of compounds derived from this compound is another significant area of investigation. Researchers are exploring the potential of these derivatives as antimicrobial, anticancer, and anti-inflammatory agents. materialsciencejournal.org The structural modifications of the this compound scaffold allow for the fine-tuning of its biological activity, a central theme in modern medicinal chemistry. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H8N4 |

| Molecular Weight | 124.147 g/mol |

| IUPAC Name | (3-methylpyrazin-2-yl)hydrazine |

| CAS Number | 19848-54-5 |

| Synonyms | 2-Hydrazino-3-methyl-1,4-diazine |

This data is compiled from publicly available chemical databases. synquestlabs.comsigmaaldrich.comchemicalbook.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazine |

| Hydrazine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-5(9-6)8-3-2-7-4/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVXJNOFDFYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297045 | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19848-54-5 | |

| Record name | 19848-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydrazinyl 3 Methylpyrazine

Established Synthetic Pathways to 2-Hydrazinyl-3-methylpyrazine

The traditional synthesis of this compound primarily relies on established nucleophilic substitution reactions, a cornerstone of heterocyclic chemistry. These methods are characterized by their reliability and are well-documented in the chemical literature for analogous compounds.

Precursor-Based Synthesis Strategies

The most prevalent precursor-based strategy for the synthesis of this compound involves the nucleophilic displacement of a suitable leaving group, typically a halogen, from the pyrazine (B50134) ring by hydrazine (B178648). The key starting material for this approach is 2-chloro-3-methylpyrazine (B1202077).

The reaction is typically carried out by treating 2-chloro-3-methylpyrazine with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol (B145695). The nitrogen atoms of hydrazine act as nucleophiles, attacking the electron-deficient carbon atom at the 2-position of the pyrazine ring, which is activated by the electron-withdrawing nature of the ring nitrogens and the chloro substituent. This leads to the substitution of the chlorine atom and the formation of this compound. The reaction is often performed under reflux to ensure completion. A patent for a similar reaction, the synthesis of 3-chloro-2-hydrazinopyridine, details reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in N,N-dimethylformamide at 130°C for 10 hours. google.com

Table 1: Precursor-Based Synthesis of this compound

| Precursor | Reagent | Typical Conditions | Product |

| 2-Chloro-3-methylpyrazine | Hydrazine hydrate | Ethanol, reflux | This compound |

This method is analogous to the synthesis of other hydrazinyl-substituted heterocycles, where a halo-substituted aromatic ring is reacted with hydrazine. lookchem.com The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the final product.

Conversion from Related Pyrazine Compounds

Another established pathway involves the conversion of other functional groups on the pyrazine ring into a hydrazinyl moiety. A common approach for related compounds is the reaction of a pyrazinecarboxylic acid derivative with hydrazine. For instance, the synthesis of 5-methylpyrazine-2-carbohydrazide (B1341549) is achieved by reacting the corresponding methyl ester with hydrazine hydrate under reflux conditions. who.intresearchgate.net While this yields a carbohydrazide (B1668358) and not a hydrazinylpyrazine directly, it highlights the utility of hydrazine in transforming pyrazine-based functional groups.

A more direct conversion would involve a starting material like 3-methylpyrazin-2-amine. However, the direct conversion of an amino group to a hydrazinyl group is not a standard or straightforward transformation in this context. Therefore, the nucleophilic substitution of a halogen remains the more common and direct method for synthesizing this compound.

Modern Synthetic Approaches for this compound

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazines. This can involve the use of environmentally benign solvents, such as water or bio-derived solvents, and catalysts that are recyclable and non-toxic.

For the synthesis of pyrazine derivatives, green methods have been reported, such as the use of onion extract as a catalyst for the condensation of 1,2-diketones and 1,2-diamines, which proceeds in good to excellent yields. ajgreenchem.com Another example is the one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) and diammonium phosphate (B84403) in a dioxane and water mixture. molport.com While a specific green synthesis protocol for this compound has not been extensively documented, the principles can be applied. For instance, exploring the reaction of 2-chloro-3-methylpyrazine with hydrazine hydrate in a greener solvent system, potentially with a recyclable catalyst, could lead to a more sustainable process. A study on the green synthesis of pyrazinamide (B1679903) derivatives utilized a biocatalyst in a greener solvent, tert-amyl alcohol, at a lower temperature. rsc.org

Microwave-Assisted and One-Pot Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. mdpi.comnih.govnih.gov The application of microwave irradiation to the synthesis of 2-quinoxalinone-3-hydrazone derivatives has been shown to be a simple and efficient method. nih.gov This suggests that the synthesis of this compound from 2-chloro-3-methylpyrazine and hydrazine could be significantly accelerated under microwave conditions.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. Several one-pot methods for the synthesis of substituted pyrazines have been developed. acs.orgnih.govtandfonline.com For example, an efficient three-step one-pot synthesis has been used to create a library of 2,3,5-substituted pyrazines. acs.org A catalyst-free one-pot synthesis of pyrazole-pyrazines has also been reported. nih.govexlibrisgroup.com Applying a one-pot strategy to the synthesis and subsequent derivatization of this compound could streamline the production of more complex molecules.

Derivatization and Functionalization of this compound

The hydrazinyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. The nucleophilicity of the hydrazinyl nitrogens is a key feature that drives its reactivity. researchgate.net

The terminal -NH₂ group of the hydrazine moiety is generally more nucleophilic than an aromatic amino group due to higher electron density and reduced resonance delocalization with the pyrazine ring. mdpi.com This makes it highly reactive towards electrophiles. A common derivatization is the reaction with aldehydes and ketones to form the corresponding hydrazones. This reaction is a well-established method for the characterization and functionalization of hydrazine-containing compounds. who.int

Furthermore, the hydrazinyl group can be used as a precursor for the construction of other heterocyclic rings. For example, reaction with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole derivatives. asianpubs.org The reaction of hydrazinylpyrazines with various reagents can lead to the formation of fused heterocyclic systems, such as triazolo[4,3-a]pyrazines.

The pyrazine ring itself can also be functionalized. For instance, C-H activation reactions, often facilitated by transition metals, can introduce new functional groups at specific positions on the pyrazine ring. evitachem.com

Table 2: Potential Derivatization Reactions of this compound

| Reagent Class | Product Class | Reaction Type |

| Aldehydes/Ketones | Hydrazones | Condensation |

| Isothiocyanates | Triazoles | Addition followed by cyclization |

| β-Dicarbonyl compounds | Pyrazoles | Condensation/Cyclization |

| Acylating agents | Acylhydrazides | Nucleophilic Acyl Substitution |

These derivatization reactions underscore the importance of this compound as a versatile intermediate in the synthesis of a diverse range of functional molecules for various applications in medicinal chemistry and materials science.

Condensation Reactions to Form Hydrazones and Schiff Bases

The hydrazinyl group of this compound is highly reactive and readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. numberanalytics.comwikipedia.org This reaction is a cornerstone of hydrazone synthesis and typically involves the reaction of a carbonyl compound with a hydrazine derivative. numberanalytics.com The general structure of a hydrazone features a C=N-NR2 functional group. numberanalytics.com

The synthesis of hydrazones from this compound can be achieved by reacting it with different aldehydes or ketones in a suitable solvent, often with catalytic amounts of acid. numberanalytics.comnih.gov For instance, the condensation of hydrazides with various aldehydes or ketones in organic solvents like methanol (B129727) or ethanol is a common method for preparing hydrazones. nih.gov The reaction conditions, such as temperature and the choice of catalyst, can influence the reaction's efficiency and yield. For example, citric acid has been used as an eco-friendly catalyst for the synthesis of hydrazones, resulting in good to excellent yields. nih.gov

The resulting hydrazones can exist in different tautomeric forms, including the hydrazone, conjugated diazine, and benzylazo forms. nih.gov The specific tautomer present can be influenced by the solvent and other reaction conditions.

The formation of Schiff bases is also possible through the condensation of the hydrazinyl group with aldehydes. These reactions are valuable for creating diverse molecular architectures with potential applications in various areas of chemical research.

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aromatic Aldehyde | Hydrazone |

| This compound | Aliphatic Ketone | Hydrazone |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., s-Triazolopyrazines)

The hydrazinyl moiety in this compound serves as a key functional group for constructing fused heterocyclic systems. A significant application of this reactivity is the synthesis of s-triazolopyrazines. These reactions typically involve the cyclization of an intermediate derived from this compound.

One common strategy involves the reaction of this compound with a suitable reagent that provides the necessary carbon atom to complete the triazole ring. For example, N-heteroarylformamide oximes have been converted into N-heteroaryl-N-methylcyanoamino compounds, which can then undergo cyclization to form s-triazolo[1,5-x]azines. researchgate.net Another approach involves the cyclization of hydroxyiminomethyleneamino compounds in the presence of polyphosphoric acid to yield triazoloazines. researchgate.net

The synthesis of such fused systems is of considerable interest due to the importance of s-triazolo[1,5-a]pyrimidines and related structures in various applications. researchgate.net The specific reaction conditions and the nature of the cyclizing agent can be tailored to achieve the desired fused heterocyclic system.

Nucleophilic Substitution Reactions and Other Reactive Transformations

The this compound molecule can participate in nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile, which is a species with an unshared electron pair, reacts with a substrate by replacing a leaving group. rammohancollege.ac.in The pyrazine ring itself can be susceptible to nucleophilic attack under certain conditions, and the hydrazinyl group can also act as a nucleophile in other contexts.

The reactivity of the pyrazine ring can be influenced by the substituents present. imist.ma For instance, the presence of electron-withdrawing or electron-donating groups can affect the electron density of the ring and its susceptibility to nucleophilic attack.

Other reactive transformations of this compound include oxidation and reduction of the hydrazinyl group. Oxidation can lead to the formation of azopyrazine derivatives, while reduction can yield hydrazine derivatives. These transformations further expand the synthetic utility of this compound, allowing for the creation of a wide range of pyrazine-based molecules with diverse functionalities.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| s-Triazolopyrazine |

| Hydrazone |

| Schiff Base |

| Aldehyde |

| Ketone |

| Citric Acid |

| Methanol |

| Ethanol |

| N-heteroarylformamide oxime |

| N-heteroaryl-N-methylcyanoamino compound |

| s-triazolo[1,5-x]azine |

| Hydroxyiminomethyleneamino compound |

| Polyphosphoric acid |

| Triazoloazine |

| s-triazolo[1,5-a]pyrimidine |

| Azopyrazine |

Advanced Spectroscopic Characterization and Computational Studies of 2 Hydrazinyl 3 Methylpyrazine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of 2-Hydrazinyl-3-methylpyrazine and its derivatives is paramount for understanding their reactivity and potential applications. High-resolution spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules in solution. For pyrazine (B50134) derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrazine derivative will typically show distinct signals for the protons on the pyrazine ring and any substituent groups. For instance, in 2-methylpyrazine, the methyl protons appear as a singlet, while the pyrazine ring protons exhibit signals in the aromatic region. chemicalbook.com In derivatives of this compound, the protons of the hydrazinyl group (-NHNH₂) and the methyl group (-CH₃) would give rise to characteristic signals. The chemical shifts of the pyrazine ring protons are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound and its derivatives will produce a distinct signal. The chemical shifts of the pyrazine ring carbons are typically found in the aromatic region (around 110-160 ppm). researchgate.netchemicalbook.com The carbon of the methyl group will appear in the aliphatic region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. libretexts.org HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the positions of substituents on the pyrazine ring. libretexts.orgmdpi.com For example, an HMBC correlation between the methyl protons and a pyrazine ring carbon would confirm the attachment of the methyl group to that specific carbon. mdpi.com

| Compound | Spectroscopy Type | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| 2-Methylpyrazine | ¹H NMR (CDCl₃) | δ 2.57 (s, 3H, CH₃), 8.38 (d, 1H, pyrazine H), 8.42-8.50 (m, 2H, pyrazine H) | chemicalbook.com |

| 2-Methylpyrazine | ¹³C NMR | Provides signals for each unique carbon, with pyrazine carbons in the aromatic region. | chemicalbook.com |

| (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | ¹H NMR (CDCl₃) | δ 2.71 (s, 3H, CH₃), 7.42 (d, 2H), 7.78 (d, 2H), 8.32 (s, 1H), 8.43 (s, 1H), 10.73 (s, 1H, NH) | researchgate.net |

| 2-Diphenylphosphinomethyl-3-methylpyrazine selenide | ¹H, ¹³C, ³¹P, ⁷⁷Se NMR | Structures assigned by mono- and two-dimensional NMR techniques. | mdpi.com |

Mass Spectrometry (MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₅H₈N₄). synquestlabs.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For instance, the fragmentation of a this compound derivative would likely involve the loss of the hydrazinyl group or the methyl group, providing evidence for their presence and location on the pyrazine ring. researchgate.netnih.gov

| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 2-Ethyl-3-methylpyrazine | Electron Ionization (EI) | 122 (M+), 121, 94, 80, 67 | nih.govnist.gov |

| (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | EIMS | 309 (M+), 272, 171, 137, 121, 109, 94 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group are expected in the range of 3300-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazine ring would appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring typically occur in the 1500-1600 cm⁻¹ region. researchgate.net The presence of these bands provides strong evidence for the functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy can provide additional vibrational information. For pyrazine adsorbed on zeolites, Raman spectroscopy has been used to identify vibrational modes that are inactive in the IR spectrum of the free molecule, offering insights into the molecule's interaction with its environment. rsc.org For derivatives, Raman spectra can help in identifying the skeletal vibrations of the pyrazine ring and the substituent groups. nih.govmdpi.com

| Compound | Spectroscopy Type | Key Vibrational Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-3-(3-methoxyphenyl)pyrazine | FT-IR | 3300–3400 (N-H stretch) | |

| (E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide | FT-IR | 3296 (N-H), 1678 (C=O), 1579, 1521 (C=N, C=C) | researchgate.net |

| 2-Methoxy-3-methylpyrazine | IR | Characteristic peaks for C-H, C=N, and C-O vibrations. | nist.gov |

UV-Visible Spectroscopy for Electronic Structure

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For pyrazine and its derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring. researchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the pyrazine ring. For example, the introduction of a hydrazinyl group, which is an electron-donating group, would likely cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure in solution or gas phase, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For derivatives of this compound, single-crystal X-ray analysis would confirm the molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net It can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice. The structure of a selenium derivative of 2-diphenylphosphinomethyl-3-methylpyrazine has been unambiguously determined using X-ray analysis. mdpi.com

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies. DFT calculations can be used to predict a wide range of molecular properties, including:

Optimized Geometries: Computational methods can calculate the most stable three-dimensional arrangement of atoms in a molecule, which can be compared with experimental data from X-ray crystallography.

Spectroscopic Properties: NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra to aid in their interpretation and assignment. acs.org

Electronic Structure: DFT calculations provide insights into the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important parameter related to the molecule's reactivity and electronic properties.

Reactivity Indices: Computational methods can be used to predict the most likely sites for electrophilic or nucleophilic attack, providing valuable information about the chemical reactivity of the molecule.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to predict its optimized molecular geometry, vibrational frequencies, and various electronic properties. These calculations typically use a basis set, such as 6-311++G(d,p), to describe the electronic wavefunctions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy required for electronic excitation.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to remove an electron from the HOMO and transfer it to the LUMO. For pyrazine derivatives, the distribution of these orbitals is key. The HOMO is often localized on the electron-rich parts of the molecule, such as the hydrazinyl group, while the LUMO is typically found on the electron-deficient pyrazine ring. This separation of orbitals is fundamental to the charge transfer properties within the molecule.

Table 1: Frontier Molecular Orbital (FMO) Properties Note: The following data is illustrative, based on typical findings for similar pyrazine derivatives, as specific values for this compound require direct access to published computational studies.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with lone pairs of heteroatoms. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrazine ring and the terminal nitrogen of the hydrazinyl group.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H protons of the hydrazinyl group).

Green Regions: Denote areas of neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity, highlighting the electron-rich hydrazinyl group and the nitrogen atoms of the pyrazine ring as key centers for interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines donor-acceptor interactions, which are quantified as second-order perturbation energies (E(2)). These energies represent the stabilization resulting from charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant interactions would be expected between:

The lone pair orbitals (LP) of the nitrogen atoms and the antibonding π* orbitals of the pyrazine ring.

The lone pair of the hydrazinyl nitrogen atoms and the antibonding σ* orbitals of adjacent bonds.

Molecular Dynamics Simulations and Conformer Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent). For a molecule like this compound, which has a rotatable bond between the pyrazine ring and the hydrazinyl group, MD simulations can explore the potential energy surface to identify stable conformers.

Conformer analysis reveals the different spatial arrangements the molecule can adopt and their relative energies. The orientation of the hydrazinyl group relative to the pyrazine ring can significantly impact the molecule's properties, including its dipole moment and ability to form hydrogen bonds. Single-crystal X-ray analysis can confirm the preferred conformation in the solid state, which is often stabilized by intramolecular hydrogen bonding between the hydrazinyl proton and a pyrazine nitrogen atom. MD simulations extend this by showing how these conformations might change in a solution phase, which is crucial for understanding its behavior in biological or chemical systems.

Medicinal Chemistry and Biological Activity of 2 Hydrazinyl 3 Methylpyrazine Derivatives

Structure-Activity Relationship (SAR) Studies of 2-Hydrazinyl-3-methylpyrazine Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound derivatives, SAR analysis has provided insights into the structural requirements for their various biological effects.

The hydrazone moiety (-CONH-N=C-) is an active pharmacophore that contributes significantly to the biological activities of these compounds. researchgate.net SAR studies on related hydrazide-hydrazone derivatives have shown that the nature of substituents on the pyrazine (B50134) ring and the hydrazone moiety can greatly influence their antimicrobial and anticancer properties. nih.gov

For instance, in a series of pyrazoline derivatives, the presence of a methoxy (B1213986) (-OCH3) group at the para position of a phenyl ring attached to the pyrazoline scaffold was found to enhance antibacterial activity. nih.gov This suggests that electron-donating groups can positively modulate the biological activity. The substitution pattern on aromatic rings attached to the hydrazone linkage plays a pivotal role. For example, the replacement of a 4-methyl group with a 4-bromo substituent on a phenyl ring in a pyrazoline nucleus enhanced activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

Furthermore, the hydrazinyl group itself is a key feature, known to interact with molecular targets through hydrogen bonding. This interaction is often crucial for the observed biological effects, including kinase inhibition in cancer cells. The lipophilicity of the molecule, which can be modulated by various substituents, also plays a role in its ability to penetrate cell membranes and reach its target.

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antimycobacterial, and antifungal properties.

Antibacterial Efficacy Against Various Strains

Hydrazone derivatives, in general, are known to possess significant antibacterial properties. mdpi.com Studies have shown that pyrazine carbohydrazide (B1668358) derivatives are effective against both Gram-positive and Gram-negative bacteria. jyoungpharm.org For example, certain synthesized hydrazide-hydrazones exhibited a wide spectrum of antibacterial activity, with some compounds being particularly potent against Gram-positive bacteria like Staphylococcus epidermidis. mdpi.com

The antibacterial action is thought to involve mechanisms such as the disruption of the bacterial cell membrane and inhibition of biofilm formation. Some derivatives have shown promising results against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some related compounds have been reported to be as low as 0.22 μg/mL, indicating potent activity.

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline Derivative | E. faecalis | 32 | nih.gov |

| Pyrazoline Derivative | S. aureus | 64 | nih.gov |

| Pyrazoline Derivative | B. subtilis | 64 | nih.gov |

| Hydrazone Derivative | P. aeruginosa | 0.39 ± 0.02 | mdpi.com |

| Hydrazone Derivative | S. aureus | 0.39 ± 0.02 | mdpi.com |

Antimycobacterial Potency, including against Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, necessitating the development of new antimycobacterial agents. mdpi.com Pyrazine-containing compounds, most notably pyrazinamide (B1679903), are frontline drugs in tuberculosis treatment. researchgate.net Consequently, derivatives of this compound have been investigated for their potential against Mycobacterium tuberculosis.

A series of pyrazine-2-carboxylic acid hydrazide derivatives were synthesized and evaluated for their activity against M. tuberculosis. nih.gov While some hydrazone derivatives were less active than pyrazinamide, a N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide derivative showed significant activity against M. tuberculosis H37Rv. researchgate.netnih.gov This highlights the importance of the side chain attached to the hydrazinyl moiety.

Furthermore, some adamantane-based hydrazide-hydrazone compounds have shown potent and specific activity against mycobacteria, with MIC values as low as 0.2 µg/mL for M. tuberculosis. mdpi.com Research also indicates that certain substituted 2-(2-phenylhydrazinyl)pyrazine derivatives exhibit high antimycobacterial activity, in some cases significantly higher than the standard drug pyrazinamide. googleapis.com

Antifungal and Antiviral Properties

The broad antimicrobial spectrum of hydrazinyl-pyrazine derivatives extends to antifungal and, to a lesser extent, antiviral activities. Hydrazones and their derivatives have been reported to possess antifungal properties. mdpi.com For instance, some pyrazoline derivatives have shown activity against Candida albicans, a common human fungal pathogen. nih.gov One study identified a pyrazoline derivative as the most active compound against C. albicans with a MIC value of 64 µg/mL. nih.gov

Recent research has also highlighted the potential of hydrazine-based compounds against Candida albicans, including strains resistant to common antifungal drugs. nih.gov Some novel triazole-3-thiol derivatives have also demonstrated notable antifungal efficacy against Candida albicans. seejph.com

While less explored, some hydrazone derivatives have been noted for their potential antiviral activity. mdpi.com This suggests that the this compound scaffold could be a starting point for the development of broad-spectrum antimicrobial agents.

Anti-Cancer and Antineoplastic Research

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their potential as anticancer agents. The pyrazine ring is a key structural feature in several compounds with antineoplastic activity. researchgate.net

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of hydrazone derivatives against various cancer cell lines. mdpi.com These compounds can induce programmed cell death, or apoptosis, in cancer cells, which is a desirable mechanism for anticancer drugs as it minimizes damage to surrounding healthy tissues. taylorandfrancis.com

For example, pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells. nih.gov One such derivative exhibited significant cytotoxicity against lung, colorectal, and liver carcinoma cell lines, with the highest activity observed against the A549 lung cancer cell line. nih.gov This compound was found to induce cell cycle arrest and significantly increase the percentage of apoptotic cells. nih.gov The mechanism of apoptosis induction involved the overexpression of key apoptotic regulators like caspase-3 and the pro-apoptotic protein Bax. nih.gov

Other studies on novel hydrazide-hydrazone derivatives have also reported promising cytotoxic activity against various cancer cell lines, including colon carcinoma (HCT116), gastric carcinoma (MGC803), and breast cancer (MCF-7) cells. iaea.orgscispace.com Some of these compounds exhibited higher cytotoxic activity than the standard anticancer drug 5-fluorouracil. iaea.org The functionalization of nanoparticles with pyrazole (B372694) derivatives has also been shown to enhance the apoptosis of human breast cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrazine and Hydrazone Derivatives

| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Pyrazinoic Acid Derivative (P16) | A549 (Lung) | 6.11 | scispace.com |

| Pyrazinoic Acid Derivative (P16) | MCF-7 (Breast) | 10.64 | scispace.com |

| Pyrazinoic Acid Derivative (P5) | MCF-7 (Breast) | 8.90 | scispace.com |

| Hydrazide-hydrazone Derivative (14d) | HCT116 (Colon) | 0.25 | iaea.org |

| Hydrazide-hydrazone Derivative (16f) | HCT116 (Colon) | 0.09 | iaea.org |

| Hydrazone Derivative (1d) | PC-3 (Prostate) | 9.38 | mdpi.com |

| Hydrazone Derivative (1e) | A-549 (Lung) | 13.39 | mdpi.com |

Modulation of Oncogenic Pathways

The pyrazine nucleus is a recognized pharmacophore in the design of anticancer agents, and its derivatives have been shown to interfere with various oncogenic signaling pathways. nih.govresearchgate.net While direct studies on this compound's modulation of specific oncogenic pathways are emerging, the broader class of pyrazine derivatives has demonstrated significant potential. For instance, certain pyrazine-containing compounds have been found to inhibit kinases that are crucial for cancer cell signaling and proliferation. The hydrazinyl group, in particular, can form covalent bonds with biological macromolecules, including proteins and enzymes, potentially altering their function and disrupting cancer-related pathways.

Research into similar heterocyclic structures provides insights into potential mechanisms. For example, some pyrazine derivatives have shown inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma). The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells. The structural combination of the pyrazine ring and the hydrazinyl group in this compound derivatives suggests a high potential for interaction with and modulation of key components of oncogenic pathways, representing a promising area for future cancer research. google.com

Neurological and Neuroprotective Activities

The exploration of this compound derivatives has extended into the realm of neurological disorders, with promising findings in the context of neuroprotection and the management of neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition Studies

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A decrease in acetylcholine levels is a well-established characteristic of the Alzheimer's brain. nih.gov Several studies have investigated the AChE inhibitory potential of pyrazine and hydrazone derivatives.

For instance, a series of 2-chloro-3-hydrazinopyrazine derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Among the tested compounds, some exhibited strong inhibitory effects. nih.gov Specifically, compounds designated as CHP4 and CHP5 showed significant AChE inhibition with IC50 values of 3.76 µM and 4.2 µM, respectively, which were compared to the standard drug donepezil (B133215) (IC50 = 0.53 µM). nih.gov The activity of these derivatives was found to be dependent on the nature of the substituents attached to the formyl group. nih.gov

Similarly, other studies on hydrazone derivatives have identified compounds with notable AChE inhibitory activity. researchgate.net For example, one study found that N,N′-Bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides (P7) was a potent AChE inhibitor with a Ki value of 66 ± 20 nM. researchgate.net Another study on 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives also reported compounds with significant AChE inhibitory properties. dergipark.org.tr These findings underscore the potential of the hydrazinyl-pyrazine scaffold in designing novel AChE inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives and Related Compounds

| Compound | Target | IC50 / Ki | Reference |

| CHP4 | AChE | IC50 = 3.76 µM | nih.gov |

| CHP5 | AChE | IC50 = 4.2 µM | nih.gov |

| P7 | AChE | Ki = 66 ± 20 nM | researchgate.net |

| Compound 3b | AChE | IC50 = 104.4 µM | dergipark.org.tr |

Investigations in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

Beyond AChE inhibition, derivatives of this compound have been investigated for their broader neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. nih.gov A significant aspect of Alzheimer's pathology is the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, leading to neuronal cell death. nih.govgoogle.com

In a study involving 2-chloro-3-hydrazinopyrazine derivatives, the compound CHP4 was found to be non-toxic to PC12 cells and significantly reduced the cytotoxicity induced by Aβ1–42. nih.gov Furthermore, CHP4 was shown to decrease tau hyperphosphorylation and increase the expression of heat shock protein 70 (HSP70), which is involved in protein folding and protection against cellular stress. nih.gov These results suggest a multifunctional anti-Alzheimer's potential for these derivatives, addressing multiple pathological cascades of the disease. nih.gov

Other research on 3-hydrazinyl-1,2,4-triazine derivatives has also demonstrated neuroprotective activities in PC12 neuronal cells, showing moderate protection against Aβ peptide toxicity. nih.gov The development of multi-target directed ligands (MTDLs) is a growing area of interest for complex diseases like Alzheimer's, and the hydrazinyl-pyrazine scaffold is a promising starting point for such endeavors. nih.gov

Anti-inflammatory and Analgesic Potential

Hydrazone derivatives, which can be formed from this compound, are recognized for their anti-inflammatory and analgesic properties. nih.govmdpi.com The C=N-NH functional group characteristic of hydrazones is crucial for their interaction with biological targets. nih.gov

In preclinical models, the anti-inflammatory activity of novel hydrazide and hydrazone derivatives has been evaluated using methods like the carrageenan-induced paw edema test. nih.gov For instance, N-pyrrolylcarbohydrazide (compound 1) exhibited dose-dependent anti-inflammatory effects, with significant reductions in paw edema. nih.gov Another derivative, compound 1A, also showed pronounced anti-inflammatory activity. nih.gov The analgesic potential of these compounds was assessed through the formalin test, where compound 1 significantly reduced paw-licking time in the second phase of the test. nih.gov

Other studies have also highlighted the anti-inflammatory and analgesic potential of pyrazoline derivatives, which share structural similarities. nih.gov Certain pyrazoline derivatives demonstrated activity comparable to the standard drug Diclofenac. nih.gov The structural modifications of these compounds, such as the incorporation of different substituents, have been shown to influence their pharmacological profiles, suggesting that the anti-inflammatory and analgesic potency can be optimized. mdpi.com

Other Pharmacological Activities (e.g., Antioxidant, Antidiabetic, Diuretic)

The pharmacological versatility of this compound derivatives extends to a range of other biological activities.

Antioxidant Activity: Hydrazone derivatives are known to possess antioxidant properties. mdpi.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com For example, a Schiff base hydrazone derivative demonstrated excellent antioxidant activity in both ABTS (IC50 = 4.30 ± 0.21 µM) and DPPH (IC50 = 81.06 ± 0.72 µM) assays, with low cytotoxicity. mdpi.com The antioxidant mechanism is thought to involve the formation of a resonance-stabilized radical upon reaction with reactive oxygen species (ROS). mdpi.com Pyrazoline derivatives have also shown potential in preventing oxidative damage in brain homogenates. nih.gov

Antidiabetic Activity: The potential of hydrazine-containing compounds in the management of diabetes has been explored. nih.gov Thiazole derivatives clubbed with a hydrazine (B178648) moiety have been synthesized and evaluated for their inhibitory effects on enzymes related to diabetes, such as α-glucosidase, α-amylase, and aldose reductase. nih.gov Some of these derivatives exhibited potent inhibitory activity, with some showing even greater efficacy than the reference drug acarbose. nih.gov The development of such compounds represents a promising strategy for new antidiabetic agents. researchgate.net

Diuretic Activity: Pyrazine derivatives have also been investigated for their diuretic properties. nih.govmdpi.com For example, certain quinoxaline (B1680401) sulfonamide derivatives, which contain a benzopyrazine structure, have shown notable diuretic activity. mdpi.com The diuretic effect was found to be influenced by the nature of the substituents on the molecule. mdpi.com

Table 2: Other Pharmacological Activities of this compound Derivatives and Related Compounds

| Activity | Compound Type | Key Findings | Reference |

| Antioxidant | Hydrazone Derivative | Excellent activity in ABTS (IC50 = 4.30 µM) and DPPH (IC50 = 81.06 µM) assays. | mdpi.com |

| Antidiabetic | Hydrazine clubbed Thiazole | Potent inhibition of α-glucosidase, α-amylase, and aldose reductase. | nih.gov |

| Diuretic | Quinoxaline Sulfonamide | Notable diuretic activity influenced by substituents. | mdpi.com |

Molecular Mechanisms of Biological Action

The diverse pharmacological activities of this compound derivatives stem from their interactions with various molecular targets. The hydrazinyl group is a key pharmacophore that can engage in multiple types of interactions. It can form hydrogen bonds and coordinate with metal ions, facilitating interactions with enzymes and receptors. mdpi.com This group can also form covalent bonds with biological macromolecules, such as the thiol groups in proteins, leading to the modulation of their function.

In the context of anticancer activity, the proposed mechanisms include kinase inhibition and the induction of apoptosis. For neuroprotective effects, the inhibition of enzymes like AChE is a primary mechanism, but modulation of pathways related to Aβ toxicity and tau hyperphosphorylation is also significant. nih.gov The anti-inflammatory and analgesic actions are often attributed to the inhibition of enzymes like cyclooxygenase (COX), similar to nonsteroidal anti-inflammatory drugs (NSAIDs). ekb.eg

The antioxidant activity is generally based on the ability of the hydrazone moiety to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov In the case of antidiabetic activity, the inhibition of key digestive enzymes like α-glucosidase and α-amylase prevents the breakdown of complex carbohydrates into simple sugars, thereby controlling postprandial hyperglycemia. nih.gov The diuretic effect is likely mediated through interactions with transporters or enzymes in the kidneys responsible for ion and water reabsorption. mdpi.com

Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives with their target proteins, providing a rational basis for the design of more potent and selective inhibitors. nih.govdergipark.org.trnih.gov

Target Identification and Ligand-Receptor Interactions

The biological activity of this compound and its derivatives is rooted in their ability to interact with specific molecular targets. The hydrazinyl group is a key pharmacophore, capable of forming hydrogen bonds and coordinating with enzymes and receptors, thereby modulating their activity. This interaction is crucial for the compound's mechanism of action. For instance, in kinase inhibition, the hydrazinyl group can form hydrogen bonds with amino acid residues like Gly28 and Cys106 within the kinase domain, an interaction not possible with simple methylated pyrazines which rely on hydrophobic interactions.

A significant area of investigation involves diacylhydrazine ligands, which are structurally related to hydrazinyl pyrazines, and their interaction with the ecdysone (B1671078) receptor (EcR) complex. google.com In systems designed for gene expression modulation, these ligands facilitate the heterodimerization of EcR with partner receptors like the retinoid X receptor (RXR). google.com This ligand-induced protein-protein interaction is the basis for inducible gene expression systems. The use of a two-hybrid system, where the DNA binding and transactivation domains are on separate molecules, allows for precise study of these ligand-receptor interactions with reduced background activity. google.com

Derivatives of pyrazine have been identified as antagonists for specific receptor subtypes. Notably, pyrazine-containing compounds have been developed as highly selective antagonists for the GluN2A subunit of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurodevelopmental disorders. plos.orgsemanticscholar.org Other identified targets for pyrazine derivatives include the enzyme InhA, crucial for mycolic acid synthesis in Mycobacterium tuberculosis, and pteridine (B1203161) reductase 1 (PTR1) in trypanosomatid parasites. strath.ac.uk Additionally, research has pointed towards pyrazine compounds acting as allosteric inhibitors of the SHP2 protein, which is involved in signaling pathways related to neuroinflammatory diseases. google.com In the context of cancer, pyrazine derivatives have been shown to target and inhibit enzymes like the EML4-ALK fusion protein and Transforming-growth factor-β activated-kinase-1 (TAK1). researchgate.net

Enzymatic Inhibition and Activation Profiling

Derivatives of this compound exhibit a broad profile of enzymatic inhibition, which is a primary mechanism for their diverse pharmacological activities. The hydrazinyl moiety is often a critical component for this inhibitory action. researchgate.net These compounds and their analogs have been evaluated against a range of enzymes implicated in various diseases, from cancer to neurodegenerative disorders and infectious diseases.

For example, certain pyrazine derivatives show potent inhibition of various kinases involved in cancer cell signaling. researchgate.net A series of imidazopyrazine-based compounds were found to have a significant inhibitory effect on Transforming-growth factor-β activated-kinase-1 (TAK1), a member of the mitogen-activated kinase family. researchgate.net Similarly, 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.gov The most active of these derivatives, CHP4, demonstrated significant inhibitory potential. nih.gov

In the field of infectious diseases, derivatives have shown potent activity against enzymes essential for microbial survival. Analogs of 2-Hydrazinyl-3-(m-tolyl)pyrazine are believed to inhibit the InhA enzyme in M. tuberculosis, which is vital for the synthesis of mycolic acid. Other hydrazide derivatives have been reported to possess inhibitory activity against enzymes like aromatase, carbonic anhydrase, and steroid sulfatase. ajgreenchem.com The table below summarizes the enzymatic inhibition profiles of various pyrazine and hydrazide derivatives.

| Derivative Class/Compound | Target Enzyme/Organism | Activity | Potency (IC₅₀/MIC) | Reference(s) |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivative | Kinase Domains | Inhibition | - | |

| 2-Hydrazinyl-3-(m-tolyl)pyrazine analog | InhA (M. tuberculosis) | Inhibition | 0.13 µM - 1.69 µM (MIC) | |

| Triazole derivative (3-methyl phenyl) | Acetylcholinesterase (AChE) | Inhibition | More potent than standard | nih.gov |

| Triazole derivative (3-methyl phenyl) | α-Glucosidase | Inhibition | Most active among methyl phenyl series | nih.gov |

| Pyrazine-2-carboxylic acid hydrazide deriv. | M. tuberculosis H37Rv | Inhibition | 16.87 µg/mL (IC₉₀) | researchgate.net |

| 2-(2-hydrazinyl)thiazole derivative (4d) | M. tuberculosis H37Rv | Inhibition | 12.5 µM (MIC) | nih.gov |

| Pyrazine-2-carboxamide derivative (14d) | EML4-ALK | Inhibition | 1.0 nM (IC₅₀) | researchgate.net |

| Imidazopyrazine-based compounds | TAK1 | Inhibition | - | researchgate.net |

| 2-Chloro-3-hydrazinopyrazine (CHP4) | Acetylcholinesterase (AChE) | Inhibition | 3.76 µM (IC₅₀) | nih.gov |

| 5-Methylpyrazine carbohydrazide hydrazones | Urease | Inhibition | - | researchgate.net |

| MPX-007 (Pyrazine derivative) | GluN2A-containing NMDA Receptors | Inhibition | 27 nM (IC₅₀) | plos.org |

| MPX-004 (Pyrazine derivative) | GluN2A-containing NMDA Receptors | Inhibition | 79 nM (IC₅₀) | plos.org |

Cellular Pathway Modulation Studies

The interaction of this compound derivatives with their molecular targets can lead to the modulation of critical cellular pathways. A prominent example is the use of related diacylhydrazine ligands to control gene expression through nuclear receptor-based systems. google.com In this methodology, the ligand acts as a molecular switch. Its presence induces a conformational change in the ecdysone receptor (EcR), promoting the formation of a functional heterodimer with a partner protein, often the retinoid X receptor (RXR). google.com This complete complex then binds to a specific DNA response element, which is engineered upstream of a gene of interest. This binding event effectively tethers a transactivation domain to the promoter region, leading to the activation and expression of the exogenous gene. google.com This system provides a powerful tool for studying gene function by allowing for inducible control over specific cellular pathways.

Beyond engineered systems, pyrazine derivatives can modulate endogenous cellular pathways. The inhibition of Transforming-growth factor-β activated-kinase-1 (TAK1) by imidazopyrazine compounds directly impacts the signaling of proinflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1). researchgate.net The direct linkage of glial cell activation to the pathology of neurodegenerative diseases like Alzheimer's highlights the importance of discovering ligands that can modulate these disease-relevant signal transduction pathways. google.com Pyrazine derivatives that function as allosteric SHP2 inhibitors represent a potential therapeutic strategy for modulating these neuroinflammatory pathways. google.com

In Vitro and In Vivo Pharmacological Evaluation Methodologies

A variety of in vitro and in vivo methodologies are employed to assess the pharmacological properties of this compound derivatives.

In vitro evaluation commonly begins with cell-free enzymatic assays to determine inhibitory potency, such as the AChE inhibition assay used for 2-chloro-3-hydrazinopyrazine derivatives. nih.gov Cell-based assays are then used to assess activity in a more complex biological environment. For example, anticancer potential has been evaluated using cell lines such as MCF-7 breast cancer cells. The neuroprotective effects of these compounds have been studied using PC12 neuronal cells, assessing their ability to protect against toxicity induced by peptides like Aβ1-42. nih.gov To study receptor-specific interactions, human embryonic kidney (HEK) cells are often engineered to express specific receptor subunits, such as the GluN2A-D subtypes of the NMDA receptor. plos.orgsemanticscholar.org Electrophysiological assays, including two-electrode voltage clamp recordings in Xenopus oocytes expressing target receptors, provide detailed information on potency and selectivity. plos.orgsemanticscholar.org For antimicrobial screening, standard methods like the agar (B569324) dilution method and the disc diffusion method are used to determine the minimum inhibitory concentration (MIC) against bacterial strains like M. tuberculosis H37Rv. ajgreenchem.comresearchgate.net

In vivo studies are crucial for understanding the pharmacological effects in a whole organism. Animal models are selected based on the therapeutic target. For instance, the STZ-nicotinamide rat model of diabetes has been used to evaluate the hypoglycemic activity of related hydrazide derivatives. ajgreenchem.com To confirm the target selectivity of GluN2A antagonists in vivo, studies have been conducted using GRIN2A knock-out mice, where the absence of the target receptor is expected to abolish the compound's inhibitory effect. plos.org Further evaluation in rodent models involves electrophysiological recordings from primary neurons or brain slices. Methodologies include measuring whole-cell currents in primary rat pyramidal neurons and analyzing the inhibition of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices to confirm activity at native receptors. plos.org

Coordination Chemistry and Materials Science Applications of 2 Hydrazinyl 3 Methylpyrazine

2-Hydrazinyl-3-methylpyrazine as a Ligand in Metal Complexation

The coordination chemistry of pyrazine (B50134) derivatives is extensive, with ligands ranging from simple pyrazine to more complex, functionalized structures used to create mononuclear complexes, coordination polymers, and molecular squares. avinuty.ac.in The this compound ligand, with its hydrazinyl group (-NHNH2) and pyrazine ring nitrogens, offers multiple potential binding sites for metal ions.

The synthesis of metal complexes with this compound can be expected to follow established methods for related pyrazine-hydrazide and hydrazone ligands. Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. ajgreenchem.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration. For instance, the synthesis of pyrazine carbohydrazide (B1668358) based hydrazones starts with the conversion of a carboxylic acid to its methyl ester, followed by treatment with hydrazine (B178648) hydrate (B1144303). nih.govwho.int Similarly, this compound could be synthesized from a precursor like 2-chloro-3-methylpyrazine (B1202077) and hydrazine.

Characterization of these complexes is crucial to determine their structure and properties. Standard analytical and spectroscopic techniques are employed:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex. bendola.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and N-N bonds upon complexation indicates the involvement of the pyrazine and hydrazinyl nitrogens in bonding to the metal ion. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure and how it changes upon coordination. bendola.com

Mass Spectrometry: To determine the molecular weight of the complex. bendola.com

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and the presence of solvent molecules. eurjchem.comresearchgate.net

Based on analogous pyrazine-hydrazone ligands, this compound is expected to act as a bidentate or bridging ligand. The most probable coordination mode involves the nitrogen atom of the hydrazinyl group and the adjacent nitrogen atom of the pyrazine ring, forming a stable five-membered chelate ring. mdpi.comrsc.org This bidentate chelation is a common feature in the coordination chemistry of similar ligands. mdpi.comrsc.orgresearchgate.net

The geometry of the resulting metal complexes depends on the metal ion, its oxidation state, and the stoichiometry of the complex. Octahedral, square pyramidal, and square planar geometries are commonly observed for transition metal complexes with pyrazine-based ligands. eurjchem.comscispace.com For example, studies on related pyrazine carbohydrazone ligands have shown the formation of octahedral complexes with Cr(III) and Fe(III), and square pyramidal geometries with VO(IV). eurjchem.com In a zinc(II) complex with a related hydrazonate ligand, the metal center adopted a distorted octahedral geometry. nih.gov

The table below summarizes the expected coordination behavior based on studies of analogous compounds.

| Characteristic | Description | Supporting Analogy |

| Ligand Behavior | Acts as a bidentate ligand. | Pyrazine-2-carbohydrazonamide and pyrazine-2-amidoxime ligands coordinate in a bidentate fashion. mdpi.comrsc.org |

| Donor Atoms | Coordination occurs through the hydrazinyl nitrogen and the adjacent pyrazine ring nitrogen. | This pattern is observed in complexes of pyrazine-2-amidoxime and pyrazine-2-thiocarboxamide. rsc.org |

| Chelate Ring | Formation of a stable 5-membered chelate ring with the metal center. | Common in hydrazone and related ligands containing a pyridine (B92270) or pyrazine ring. researchgate.net |

| Common Geometries | Octahedral, Square Planar, Square Pyramidal. | Metal complexes with pyrazine derivatives exhibit a variety of geometries depending on the metal ion. eurjchem.comscispace.com |

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to the field of catalysis, and pyrazine-based complexes have shown promise in various catalytic reactions. While direct catalytic applications of this compound complexes are not extensively documented, the known reactivity of related systems allows for informed predictions about their potential.

Organometallic catalysis involves catalysts where a metal is bonded to a carbon atom of an organic ligand. wiley.com Pyrazine-based ligands have been incorporated into organometallic frameworks to create effective catalysts. For example, an iron pincer complex featuring a pyrazine backbone has been successfully used for the catalytic hydrogenation of carbon dioxide. acs.orgacs.org The pyrazine unit can influence the electronic properties of the metal center, which is crucial for catalytic activity.

Complexes of this compound could potentially be employed in organometallic catalysis. The ligand could be modified, for instance, by reacting the terminal -NH2 group of the hydrazinyl moiety to attach phosphine (B1218219) or other organometallic-relevant groups. Such modifications could create novel pincer-type or other multidentate ligands suitable for various C-C bond-forming reactions. mdpi.com The pyrazine ring itself can participate in metal-ligand cooperation, where the aromatic system is directly involved in the catalytic cycle. acs.org

Homogeneous catalysts operate in the same phase as the reactants, often in a liquid solution. ucalgary.ca Heterogeneous catalysts exist in a different phase, typically a solid catalyst with liquid or gas reactants. uclouvain.be

Homogeneous Catalysis: Metal complexes of pyrazine derivatives are known to act as homogeneous catalysts. A notable example is the cobalt(II)-catalyzed oxidation of 2-ethyl-3-methylpyrazine, a compound structurally similar to the title compound. sioc-journal.cn This suggests that a cobalt(II) complex of this compound could potentially catalyze similar oxidation reactions in a homogeneous system. The solubility of such complexes in organic solvents would facilitate their use in this catalytic mode. Other applications, such as catalytic proton reduction to generate hydrogen, have been demonstrated with cobalt complexes of pyrazine-containing macrocycles. rsc.orgmdpi.com

Heterogeneous Catalysis: To create a heterogeneous catalyst, a homogeneous catalyst can be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. researchgate.net Complexes of this compound could be anchored to supports like silica (B1680970) or polymers. The hydrazinyl group provides a reactive handle for covalent attachment to a support material. Alternatively, the bifunctional nature of the ligand could be exploited to synthesize coordination polymers that may act as insoluble, and therefore heterogeneous, catalysts. avinuty.ac.in For example, palladium complexes with pyrazine-based ligands have been used in Suzuki-Miyaura coupling reactions, where the catalysis appears to be a combination of homogeneous and heterogeneous pathways involving nanoparticles. researchgate.net

The table below outlines potential catalytic applications for complexes of this compound based on related systems.

| Catalytic Field | Potential Application | Analogous System |

| Organometallic | CO₂ Hydrogenation | Iron pincer complex with a pyrazine backbone. acs.orgacs.org |

| Homogeneous | Oxidation Reactions | Cobalt-catalyzed oxidation of 2-ethyl-3-methylpyrazine. sioc-journal.cn |

| Homogeneous | Hydrogen Evolution | Cobalt complexes with pyrazine-containing macrocycles for proton reduction. rsc.orgmdpi.com |

| Heterogeneous | C-C Coupling Reactions | Palladium complexes of pyrazine derivatives in Suzuki-Miyaura coupling. researchgate.net |

Role in Functional Materials Development

Pyrazine-based ligands are valuable building blocks for the construction of functional materials due to their ability to bridge metal centers, forming extended structures like coordination polymers and metal-organic frameworks (MOFs). avinuty.ac.innih.gov These materials have applications in areas such as gas storage, separation, and as luminescent materials. nih.govmdpi.com

The this compound ligand is well-suited for this purpose. Its ability to act as a bidentate chelating ligand to one metal center while potentially using its second pyrazine nitrogen to bridge to another metal center could lead to the formation of one-, two-, or three-dimensional coordination polymers. The specific architecture of these materials can be influenced by the choice of metal ion and the reaction conditions, such as the solvent used. nih.gov The incorporation of the hydrazinyl group also offers opportunities for post-synthetic modification or for establishing hydrogen-bonding networks that can further stabilize the material's structure.

Luminescent and Optoelectronic Materials

Pyrazine-containing ligands are known to form coordination complexes with a variety of transition metals, some of which exhibit notable luminescent properties. The electron-deficient nature of the pyrazine ring, when incorporated into extended π-conjugated systems, can lead to materials with interesting photophysical behaviors. Current time information in Bangalore, IN.nih.gov The combination of a pyrazine moiety with a hydrazinyl group in this compound offers multiple coordination sites, allowing for the formation of stable chelate rings with metal ions.

The resulting metal complexes could possess low-lying energy levels that facilitate metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions upon photoexcitation, which are often responsible for luminescence. The emission properties, such as wavelength, intensity, and lifetime, would be highly dependent on the choice of the metal ion, the coordination geometry, and the specific electronic structure of the ligand.

For instance, studies on complexes of pyrazine-2-carbohydrazide, a related compound, have shown that they can serve as building blocks for luminescent materials. nih.gov The hydrazone derivatives formed from pyrazine carbohydrazides have been investigated for their coordination with various metal ions, and the resulting complexes often exhibit fluorescence. The emission characteristics of such complexes are summarized in the table below, providing an insight into the potential photophysical properties of this compound complexes.

| Complex | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|

| [Cu(L)(NO₃)(H₂O)]·H₂O (L = (E)-x-hydroxy-N'-(1-(pyrazin-2-yl)ethylidene)benzohydrazide) | - | - | frontiersin.org |

| Zinc(II) complex with acenaphthene (B1664957) benzohydrazide-based ligand | 450 | - | researchgate.net |

Note: Data presented is for analogous pyrazine-hydrazone complexes due to the lack of specific data for this compound complexes. The table is for illustrative purposes.

The optoelectronic applications of such materials could range from organic light-emitting diodes (OLEDs) to chemical sensors. The sensitivity of the luminescence to the chemical environment of the complex could be exploited for the detection of specific ions or molecules.

Self-Assembly and Supramolecular Architectures

The molecular structure of this compound, featuring both hydrogen bond donors (-NH-NH₂) and acceptors (pyrazine nitrogens), makes it an excellent candidate for the construction of self-assembled supramolecular architectures. nih.gov Through coordination with metal ions, this ligand can direct the formation of discrete polynuclear complexes or extended coordination polymers. The geometry of the resulting architecture will be dictated by the coordination preference of the metal ion and the conformational flexibility of the ligand.

Pyrazine itself is a well-known bridging ligand that can connect metal centers to form one-, two-, or three-dimensional networks. massey.ac.nznih.govacs.org The hydrazinyl group can act as a chelating or a bridging unit, further increasing the structural diversity of the resulting coordination compounds. The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, plays a crucial role in the final solid-state structure.

Research on pyrazine-based hydrazone ligands has demonstrated their ability to form a variety of supramolecular structures, including grid-like complexes and polymeric chains. nih.govrsc.org For example, a pyrazine-based heterocyclic strand derived from 2,5-bis(methylhydrazino)pyrazine has been shown to form a polymeric architecture with Ag⁺ ions and a grid-like structure with Cd²⁺ ions. rsc.org These findings suggest that this compound could similarly be employed in crystal engineering to generate novel materials with tailored structures and properties. researchgate.netresearchgate.netrsc.org

The table below presents examples of supramolecular structures formed by related pyrazine-based ligands, highlighting the potential of this compound in this area.

| Ligand | Metal Ion | Supramolecular Architecture | Reference |

|---|---|---|---|

| (pyridine-hydrazone)₂pyrazine | Ag⁺ | Polymeric chain | rsc.org |

| (pyridine-hydrazone)₂pyrazine | Cd²⁺ | [4x4] Grid-like structure | rsc.org |

| Pyrazine-2-carboxamide | Hg²⁺ | 1D Coordination polymer | researchgate.net |

Note: The data presented is for analogous pyrazine-based ligands to illustrate the potential for supramolecular assembly.

The development of such supramolecular architectures is of fundamental importance for the design of functional materials with applications in areas such as gas storage, catalysis, and molecular magnetism. The precise control over the self-assembly process is a key goal in modern materials science, and ligands like this compound could provide a valuable tool in achieving this objective.

Patent Landscape and Future Research Directions for 2 Hydrazinyl 3 Methylpyrazine

Analysis of Patented Applications Involving 2-Hydrazinyl-3-methylpyrazine and Its Derivatives

A direct patent search for "this compound" does not yield specific results. However, an analysis of the patent landscape for structurally similar compounds, such as pyrazine (B50134) and hydrazone derivatives, provides valuable insights into the potential applications and intellectual property surrounding this chemical space. The pyrazine ring is a key pharmacophore, and its derivatives have been the subject of numerous patents, highlighting their diverse pharmacological activities. nih.gov

Patents for pyrazine derivatives cover a wide array of therapeutic areas, including:

Anticancer Agents: A significant number of patents focus on pyrazine derivatives as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. nih.gov

Antimicrobial Agents: The pyrazine nucleus is a component of various patented antibacterial, antifungal, and antimycobacterial compounds. nih.gov

Anti-inflammatory and Analgesic Agents: Several patents describe the use of pyrazine derivatives for the treatment of inflammation and pain. nih.gov

Antiviral and Antidiabetic Properties: The versatility of the pyrazine scaffold is further demonstrated by patents claiming its utility in antiviral and antidiabetic applications. nih.gov